Ethyl 3-(cyclopentylamino)propanoate hydrochloride is a chemical compound with the molecular formula . It is a hydrochloride salt of ethyl 3-(cyclopentylamino)propanoate, which is an ester derivative. This compound is significant in various scientific fields, particularly in organic synthesis and medicinal chemistry, due to its potential therapeutic properties and role as a precursor in drug development.
Ethyl 3-(cyclopentylamino)propanoate hydrochloride can be sourced from chemical suppliers and is classified under organic compounds, specifically as an amine and an ester. Its CAS number is 1176419-85-4, and it is recognized for its utility in both academic research and industrial applications.
The synthesis of ethyl 3-(cyclopentylamino)propanoate hydrochloride typically involves two main steps: the esterification of 3-(cyclopentylamino)propanoic acid with ethanol, followed by the formation of the hydrochloride salt.
The reaction conditions must be carefully controlled to optimize yield and purity. Typical yields for these reactions can vary based on factors such as temperature, reaction time, and purification methods employed post-synthesis.
Ethyl 3-(cyclopentylamino)propanoate hydrochloride has a complex molecular structure characterized by the presence of both an amine group and an ester functional group. The structural formula can be represented as follows:
InChI=1S/C10H20ClNO2/c1-2-13-10(12)7-8-11-9-5-3-4-6-9/h9,11H,2-8H2,1H3
CCOC(=O)CCNC1CCCC1
This structure allows for various interactions in biological systems, making it a candidate for further pharmacological studies.
Ethyl 3-(cyclopentylamino)propanoate hydrochloride can undergo several chemical reactions:
The specific conditions for these reactions will depend on the desired products and the stability of the starting materials. For instance, oxidation reactions typically require careful control of temperature and concentration to prevent overreaction.
The mechanism of action for ethyl 3-(cyclopentylamino)propanoate hydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. This compound may bind to these targets, altering their activity and leading to various biological effects. The precise pathways depend on the context of its application, particularly in pharmacological settings where it may influence cellular processes or enzyme interactions .
Ethyl 3-(cyclopentylamino)propanoate hydrochloride typically appears as a white crystalline solid or powder. It is soluble in water due to its hydrochloride form, which enhances its solubility compared to its base form.
The compound exhibits typical behavior associated with esters and amines:
Relevant data include:
Ethyl 3-(cyclopentylamino)propanoate hydrochloride has several significant applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: